Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
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Description
Synthesis Analysis Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate is a chemical compound with potential applications in various fields, including organic synthesis and material science. The synthesis of related compounds often involves multi-step reactions including nitrosation, methylation, bromination, and cyclization, starting from basic raw materials like ethyl acetoacetate. Improvements in the synthesis process can lead to simplified procedures and reduced production costs, as demonstrated in the case of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate with a product yield of 70.8% (L. Jing, 2003).
Molecular Structure Analysis X-ray powder diffraction data for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate provide detailed information on its crystalline structure, including unit-cell parameters and space group. This data is essential for understanding the compound's molecular geometry and potential interactions in solid form (Qing Wang et al., 2016).
Chemical Reactions and Properties The compound's chemical behavior includes its involvement in reactions such as the Lossen rearrangement, highlighting its utility in synthesizing complex molecules from simpler carboxylic acids. This reactivity can lead to the formation of hydroxamic acids and ureas without racemization, offering a pathway to diverse chemical syntheses under mild conditions (Kishore Thalluri et al., 2014).
Physical Properties Analysis Analyzing the physical properties of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate involves studying its crystalline structure, solubility, melting point, and other characteristics that influence its handling and application in various domains. The X-ray diffraction study provides foundational information on its solid-state characteristics, contributing to a comprehensive understanding of its physical properties.
Chemical Properties Analysis The chemical properties of this compound are defined by its functional groups and molecular structure, which dictate its reactivity, stability, and interactions with other molecules. Studies on related compounds offer insights into potential reactions and transformations, such as the formation of hydroxamic acids and ureas, which are indicative of the versatile chemical behavior of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate and its analogs.
References:
Scientific Research Applications
X-ray Powder Diffraction Studies
The structural characterization of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate was performed using X-ray powder diffraction data. The study reported unit-cell parameters and space group for the compound, indicating no detectable impurities and confirming its purity for further research applications (Wang et al., 2016).
Chemical Synthesis and Reactions
Research on the regioselective role of the hydrazide moiety in this compound highlights its application in the formation of complex pyrrole–pyrazole systems. These findings underscore the compound's versatility in organic synthesis, contributing to the development of novel organic materials and potential pharmaceuticals (Attanasi et al., 2001).
Applications in Memory and Learning
Although not directly related to Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate, research involving similar compounds demonstrates potential applications in cognitive enhancement. For instance, the synthesis of certain derivatives and their effects on learning and memory in mice suggest that structural analogs of this compound could have implications in neurological research (Jiang Jing-ai, 2006).
Material Science Applications
Studies on the nonlinear optical properties of hydrazones, including compounds structurally related to Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate, indicate their potential in photonic devices. These compounds exhibit significant third-order nonlinearity, making them suitable candidates for optical limiters, switches, and other photonic applications (Naseema et al., 2010).
properties
IUPAC Name |
ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377041 |
Source
|
Record name | Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
CAS RN |
119750-09-3 |
Source
|
Record name | Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119750-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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